5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
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Overview
Description
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic photovoltaic cells and other electronic applications. This compound is known for its unique structural properties, which include a combination of electron-rich and electron-deficient moieties, making it an excellent candidate for use in donor-acceptor type conjugated polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This core is then functionalized with octyloxy groups and thiophene units.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced under specific conditions.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through cross-coupling reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Mechanism of Action
The mechanism by which 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole exerts its effects is primarily through its role as a donor-acceptor type conjugated polymer. The electron-rich thiophene units and electron-deficient benzo[c][1,2,5]thiadiazole core facilitate efficient charge separation and transport, which are crucial for the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
- Poly[9-(heptadecan-9-yl)-9H-carbazole-2,7-diyl-alt-(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole)-5,5-diyl]
- Poly[9-(heptadecan-9-yl)-9H-carbazole-2,7-diyl-alt-(5,6-bis(octyloxy)-4,7-di(2,2′-bithiophen-5-yl)benzo[c][1,2,5]thiadiazole)-5,5-diyl]
Uniqueness
What sets 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole apart from similar compounds is its specific combination of functional groups, which provides a unique balance of solubility, electronic properties, and reactivity. This makes it particularly suitable for use in high-performance organic electronic devices .
Properties
Molecular Formula |
C36H56N2O2S3Sn2 |
---|---|
Molecular Weight |
882.5 g/mol |
IUPAC Name |
[5-[5,6-dioctoxy-4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C30H38N2O2S3.6CH3.2Sn/c1-3-5-7-9-11-13-19-33-29-25(23-17-15-21-35-23)27-28(32-37-31-27)26(24-18-16-22-36-24)30(29)34-20-14-12-10-8-6-4-2;;;;;;;;/h15-18H,3-14,19-20H2,1-2H3;6*1H3;; |
InChI Key |
WUAQRAVFCPUGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C4=CC=C(S4)[Sn](C)(C)C |
Origin of Product |
United States |
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